molecular formula C23H24FN3O2 B11595369 (5E)-3-(2-fluorobenzyl)-5-[2-methyl-4-(piperidin-1-yl)benzylidene]imidazolidine-2,4-dione

(5E)-3-(2-fluorobenzyl)-5-[2-methyl-4-(piperidin-1-yl)benzylidene]imidazolidine-2,4-dione

Cat. No.: B11595369
M. Wt: 393.5 g/mol
InChI Key: QDYVNQMOWGIYHB-KGENOOAVSA-N
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Description

(5E)-3-[(2-FLUOROPHENYL)METHYL]-5-{[2-METHYL-4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a piperidinyl group, and an imidazolidine-dione core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(2-FLUOROPHENYL)METHYL]-5-{[2-METHYL-4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents, palladium catalysts, and various solvents such as dichloromethane and tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(2-FLUOROPHENYL)METHYL]-5-{[2-METHYL-4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

(5E)-3-[(2-FLUOROPHENYL)METHYL]-5-{[2-METHYL-4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-[(2-FLUOROPHENYL)METHYL]-5-{[2-METHYL-4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-3-[(2-CHLOROPHENYL)METHYL]-5-{[2-METHYL-4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE
  • **(5E)-3-[(2-BROMOPHENYL)METHYL]-5-{[2-METHYL-4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE

Uniqueness

The uniqueness of (5E)-3-[(2-FLUOROPHENYL)METHYL]-5-{[2-METHYL-4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE lies in its specific fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H24FN3O2

Molecular Weight

393.5 g/mol

IUPAC Name

(5E)-3-[(2-fluorophenyl)methyl]-5-[(2-methyl-4-piperidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C23H24FN3O2/c1-16-13-19(26-11-5-2-6-12-26)10-9-17(16)14-21-22(28)27(23(29)25-21)15-18-7-3-4-8-20(18)24/h3-4,7-10,13-14H,2,5-6,11-12,15H2,1H3,(H,25,29)/b21-14+

InChI Key

QDYVNQMOWGIYHB-KGENOOAVSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)N2CCCCC2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCCC2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F

Origin of Product

United States

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